molecular formula C37H56F7N6O16P B12435967 Fosaprepitant; bis(methylglucamine)

Fosaprepitant; bis(methylglucamine)

Cat. No.: B12435967
M. Wt: 1004.8 g/mol
InChI Key: VRQHBYGYXDWZDL-YDZMDLSASA-N
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Description

Fosaprepitant; bis(methylglucamine) is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy. It is a prodrug of aprepitant, meaning it is converted into the active drug aprepitant in the body. Fosaprepitant; bis(methylglucamine) is administered intravenously and is known for its effectiveness in managing both acute and delayed chemotherapy-induced nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fosaprepitant; bis(methylglucamine) involves the phosphorylation of aprepitant. . The process is carefully controlled to ensure the correct formation of the phosphorylated intermediate.

Industrial Production Methods: Industrial production of fosaprepitant; bis(methylglucamine) often involves freeze-drying techniques to prepare the compound for injection. The process includes pre-freezing the solution, sublimating under vacuum conditions, and drying at controlled temperatures to achieve a stable, high-quality product .

Chemical Reactions Analysis

Types of Reactions: Fosaprepitant; bis(methylglucamine) undergoes various chemical reactions, including hydrolysis and phosphorylation. As a prodrug, it is converted into aprepitant through enzymatic hydrolysis in the body .

Common Reagents and Conditions: Common reagents used in the synthesis of fosaprepitant; bis(methylglucamine) include lithium hydroxide monohydrate and phosphorylating agents. The reactions are typically carried out in solvents like DMSO under controlled temperature and pH conditions .

Major Products Formed: The major product formed from the reactions involving fosaprepitant; bis(methylglucamine) is aprepitant, which is the active form of the drug used to prevent chemotherapy-induced nausea and vomiting .

Scientific Research Applications

Mechanism of Action

Fosaprepitant; bis(methylglucamine) works by blocking the neurokinin-1 (NK1) receptors in the brain. Once converted to aprepitant, it inhibits the action of substance P, a neuropeptide associated with inducing vomiting. By preventing substance P from binding to NK1 receptors, fosaprepitant; bis(methylglucamine) effectively reduces the incidence of nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds:

  • Aprepitant
  • Netupitant
  • Rolapitant

Uniqueness: Fosaprepitant; bis(methylglucamine) is unique due to its intravenous administration and rapid conversion to aprepitant. This allows for a quicker onset of action compared to oral antiemetics like aprepitant . Additionally, its formulation as a prodrug enhances its stability and bioavailability .

Properties

Molecular Formula

C37H56F7N6O16P

Molecular Weight

1004.8 g/mol

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;;/m1../s1

InChI Key

VRQHBYGYXDWZDL-YDZMDLSASA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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